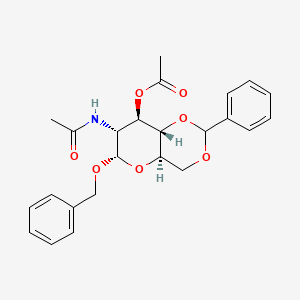

![molecular formula C₉H₁₂N₂O₄S B1146439 3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid CAS No. 161771-75-1](/img/structure/B1146439.png)

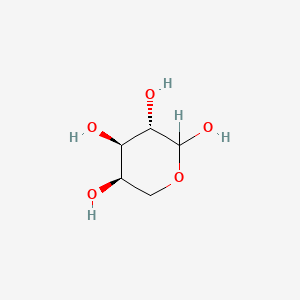

3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a class of molecules that often feature in medicinal chemistry and pharmaceutical research, particularly due to the thiazolo[3,4-a]pyrazin moiety. Such compounds are of interest due to their potential biological activities and applications in drug development.

Synthesis Analysis

Synthesis of complex molecules like "3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid" typically involves multi-step organic reactions, starting from simpler precursors. The synthesis process can include steps like cyclization, oxidation, and functional group transformations. For instance, synthesis routes involving the cyclization of amino acids and subsequent oxidation steps could be relevant for introducing the dioxo feature (Liu et al., 2012).

科学的研究の応用

1. Synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate

- Summary of Application : This compound is a diastereomer of the previously unknown diketopiperazines and was synthesized and separated by column chromatography on silica gel .

- Methods of Application : The synthesis started from N-Boc-alanine and had ester 4 as the key intermediate. The mixture of thiazolidine 3 diastereomers was treated with chloroacetyl chloride in dichloromethane in the presence of pyridine at -78°C to give a mixture of the acylated diastereomers 4 .

- Results or Outcomes : After a careful chromatography on silica gel, the isomers 6a and 6b were separated with a ratio of 3:1 respectively .

2. Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine

- Summary of Application : This review focuses on the synthetic protocols and biological potential, including structure–activity relationship (SAR), in silico pharmacokinetics, molecular modeling and mechanistic studies of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine .

- Methods of Application : The review compiles the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives .

- Results or Outcomes : The review article strives to compile the diverse pharmacological activities, viz. anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors and antitubercular agents .

3. Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo

- Summary of Application : This review focuses on the synthetic protocols and biological potential of 1,2,4-triazolo .

- Methods of Application : The review compiles the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives .

- Results or Outcomes : The review article strives to compile the diverse pharmacological activities, viz. anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

4. Synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a

- Summary of Application : This compound is a diastereomer of the previously unknown diketopiperazines and was synthesized and separated by column chromatography on silica gel .

- Methods of Application : The synthesis started from N-Boc-alanine and had ester 4 as the key intermediate. The mixture of thiazolidine 3 diastereomers was treated with chloroacetyl chloride in dichloromethane in the presence of pyridine at -78°C to give a mixture of the acylated diastereomers 4 .

- Results or Outcomes : After a careful chromatography on silica gel, the isomers 6a and 6b were separated with a ratio of 3:1 respectively .

5. Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo

- Summary of Application : This review focuses on the synthetic protocols and biological potential of 1,2,4-triazolo .

- Methods of Application : The review compiles the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives .

- Results or Outcomes : The review article strives to compile the diverse pharmacological activities, viz. anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

6. Synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a

- Summary of Application : This compound is a diastereomer of the previously unknown diketopiperazines and was synthesized and separated by column chromatography on silica gel .

- Methods of Application : The synthesis started from N-Boc-alanine and had ester 4 as the key intermediate. The mixture of thiazolidine 3 diastereomers was treated with chloroacetyl chloride in dichloromethane in the presence of pyridine at -78°C to give a mixture of the acylated diastereomers 4 .

- Results or Outcomes : After a careful chromatography on silica gel, the isomers 6a and 6b were separated with a ratio of 3:1 respectively .

特性

IUPAC Name |

3-(5,8-dioxo-3,6,7,8a-tetrahydro-1H-[1,3]thiazolo[3,4-a]pyrazin-6-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c12-7(13)2-1-5-9(15)11-4-16-3-6(11)8(14)10-5/h5-6H,1-4H2,(H,10,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHJCGBZTATYLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)NC(C(=O)N2CS1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane](/img/structure/B1146381.png)